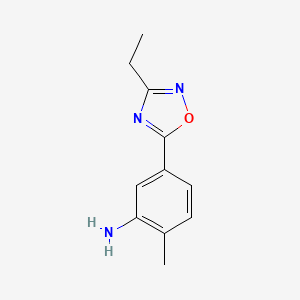

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Description

Properties

IUPAC Name |

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-5-4-7(2)9(12)6-8/h4-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSGAUZHNXGSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

[1]

Executive Summary

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline (CAS: Derived from PubChem CID 28106985) is a specialized heterocyclic building block utilized in modern medicinal chemistry. Characterized by a 1,2,4-oxadiazole core linked to a 2-methylaniline moiety, this compound serves as a critical scaffold for the development of G-protein coupled receptor (GPCR) modulators, specifically Sphingosine-1-phosphate (S1P) receptor agonists, and antimicrobial agents.

Its structural significance lies in the 1,2,4-oxadiazole ring , which acts as a hydrolytically stable bioisostere for esters and amides, improving the metabolic half-life of drug candidates while maintaining hydrogen-bond acceptor capabilities. This guide details the physicochemical properties, robust synthetic pathways, and handling protocols for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The molecule combines a lipophilic ethyl group and a polar oxadiazole ring with a reactive aniline handle. This balance allows it to traverse cell membranes (moderate LogP) while offering a vector for further functionalization via the primary amine.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| SMILES | CCC1=NOC(=N1)C2=CC(=C(C=C2)C)N |

| Predicted LogP | 2.3 ± 0.2 (Lipophilic, membrane permeable) |

| Topological Polar Surface Area (TPSA) | ~65 Ų (Favorable for oral bioavailability) |

| H-Bond Donors / Acceptors | 1 (NH₂) / 4 (N, O in ring + N in amine) |

| pKa (Conjugate Acid) | ~4.5 (Aniline nitrogen); Oxadiazole is non-basic |

| Appearance | Off-white to pale yellow solid (Typical) |

Structural Analysis & Pharmacophore Mapping

The utility of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline extends beyond its role as a simple intermediate. It is designed to probe specific binding pockets.

Key Structural Features:

-

1,2,4-Oxadiazole Core: Acts as a rigid linker that mimics the geometry of an amide bond but lacks the liability of enzymatic hydrolysis (peptidases/esterases). It positions the ethyl and phenyl groups at a specific angle (~136°), critical for fitting into hydrophobic pockets of GPCRs.

-

2-Methylaniline Moiety:

-

Ortho-Methyl Group: Induces a twist in the biphenyl-like system (if coupled to another ring), restricting conformational freedom and potentially increasing selectivity.

-

Primary Amine: A versatile "handle" for Buchwald-Hartwig aminations, amide couplings, or sulfonylation to generate the final drug candidate.

-

-

3-Ethyl Group: Provides a short hydrophobic tail, often required to fill small lipophilic cavities in target proteins (e.g., S1P1 receptor hydrophobic pockets).

Visualization: Structural Logic

Caption: Structural decomposition highlighting the functional roles of each moiety within the scaffold.

Synthetic Methodology (High-Fidelity Protocol)

While direct coupling of amino-acids is possible, the Nitro-Reduction Route is the industry standard for high-purity synthesis. This method prevents the oxidation of the aniline amine during the oxadiazole ring closure.

Reaction Scheme

-

Activation: 3-Nitro-4-methylbenzoic acid is activated to the acid chloride or active ester.

-

Coupling: Reaction with N-hydroxypropionimidamide (Propionamidoxime).

-

Cyclization: Thermal dehydration to form the 1,2,4-oxadiazole ring.

-

Reduction: Selective reduction of the nitro group to the aniline.

Visualization: Synthesis Workflow

Caption: Step-wise synthetic pathway via the nitro-precursor to ensure aniline integrity.

Detailed Protocol (Step-by-Step)

Step 1: Formation of the Oxadiazole Ring

-

Reagents: 3-Nitro-4-methylbenzoic acid (1.0 eq), CDI (1.1 eq), N-Hydroxypropionimidamide (1.1 eq), DMF (Solvent).

-

Procedure:

-

Dissolve 3-nitro-4-methylbenzoic acid in anhydrous DMF.

-

Add Carbonyl diimidazole (CDI) portion-wise at 0°C. Stir for 1 hour at RT to form the acyl-imidazole.

-

Add N-Hydroxypropionimidamide. Stir for 2 hours at RT.

-

Critical Step: Heat the reaction mixture to 100–110°C for 4–6 hours. This thermal step drives the cyclodehydration of the O-acyl amidoxime intermediate into the 1,2,4-oxadiazole ring.

-

Workup: Cool, dilute with water, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Step 2: Nitro Reduction

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

-

Procedure:

-

Suspend the nitro-oxadiazole intermediate in Ethanol/Water.

-

Add Iron powder and NH₄Cl.

-

Reflux vigorously for 2 hours. (Monitor by TLC; the amine is more polar than the nitro compound).

-

Filtration: Filter hot through a Celite pad to remove iron oxides.

-

Isolation: Concentrate the filtrate. The product often crystallizes upon cooling or requires flash chromatography (Hexane/EtOAc gradient).

-

Handling, Stability & Safety

Stability Profile

-

Thermal: The 1,2,4-oxadiazole ring is thermally stable up to ~200°C, making it suitable for high-temperature reactions (e.g., microwave-assisted couplings).

-

Chemical: Stable to weak acids and bases. However, strong nucleophiles (e.g., hydroxide, alkoxides) at high temperatures can cleave the oxadiazole ring, reverting it to the amidoxime or hydrolyzing it completely. Avoid strong basic conditions (>pH 12) during workups.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline to colored azo/nitroso species.

Safety Hazards

-

Aniline Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and methemoglobinemia inducer. Wear nitrile gloves and work in a fume hood.

-

Energetic Precursors: The synthesis involves amidoximes and CDI, which can generate gas (CO₂) and heat. The cyclization step releases water at high temperatures; ensure proper venting.

References

-

Biernacki, K., et al. (2020).[1] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, 13(6), 111.[2]

-

PubChem Compound Summary. (n.d.). "CID 28106985: 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline."[3] National Center for Biotechnology Information.

- Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348. (General reference for oxadiazole synthesis mechanics).

- Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.

The 1,2,4-Oxadiazole Scaffold: A Medicinal Chemist’s Guide to Bioisosterism and Therapeutic Utility

[1]

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, serving as a robust bioisostere for esters and amides.[1] Unlike its carbonyl counterparts, this heterocyclic system offers superior metabolic stability against hydrolytic enzymes while maintaining critical hydrogen-bonding capabilities.[2] This guide analyzes the physicochemical rationale for deploying 1,2,4-oxadiazoles, details high-efficiency synthetic protocols (specifically T3P-mediated cyclization), and reviews their translational impact in oncology and genetic disorders, exemplified by the nonsense-mutation corrector Ataluren .

Structural Rationale & Bioisosterism[4]

The Bioisosteric Advantage

In drug design, the replacement of a peptide bond (–CONH–) or an ester (–COO–) with a 1,2,4-oxadiazole ring is a strategic maneuver to improve pharmacokinetic (PK) profiles.[1]

-

Metabolic Stability: Esters and amides are prone to rapid hydrolysis by plasma esterases and amidases. The 1,2,4-oxadiazole ring mimics the planar geometry and electronic distribution of these groups but is resistant to hydrolytic cleavage, significantly extending the half-life (

) of the molecule. -

Lipophilicity Modulation: The 1,2,4-oxadiazole is generally more lipophilic than the 1,3,4-oxadiazole isomer. This allows chemists to fine-tune the LogP/LogD to improve membrane permeability without adding bulky aliphatic chains.

-

Pi-Stacking Interactions: The aromatic nature of the ring facilitates

stacking interactions with target protein residues (e.g., Phenylalanine, Tyrosine), which is often unavailable to non-aromatic amide linkers.

Isomer Comparison

| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Clinical implication |

| Dipole Moment | ~3.0 - 3.5 D | ~3.8 - 4.0 D | 1,2,4-isomer often has better permeability. |

| Water Solubility | Moderate | High | 1,3,4-isomer preferred for lowering LogP. |

| Metabolic Liability | Nucleophilic attack at C5 | Ring opening (less common) | 1,2,4-isomer is generally stable but reactive to strong nucleophiles (e.g., thiols). |

Synthetic Methodologies: The Modern Standard

While traditional synthesis involves the reaction of amidoximes with acid chlorides (often requiring harsh conditions), the Propylphosphonic Anhydride (T3P) mediated synthesis has emerged as the "gold standard" for efficiency, yield, and safety.

Why T3P? (Causality & Expertise)

-

Mechanism: T3P acts as a coupling agent that activates the carboxylic acid in situ, forming a mixed anhydride. This reacts with the amidoxime to form an O-acylamidoxime intermediate, which cyclizes upon heating.

-

Advantage: It avoids the use of moisture-sensitive acid chlorides. The by-products are water-soluble, simplifying purification (often just an aqueous wash).

Visualization: Synthetic Workflow

Figure 1: T3P-mediated one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes.

Experimental Protocol: T3P One-Pot Cyclization

Objective: Synthesis of 3,5-disubstituted-1,2,4-oxadiazole.

-

Reagent Setup: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and Amidoxime (1.1 equiv) in Ethyl Acetate (EtOAc) or DMF (depending on solubility).

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv). Note: Excess base ensures the acid is deprotonated for T3P activation.

-

Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C. Stir at room temperature (RT) for 30 minutes to form the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to reflux (approx. 80°C for EtOAc) for 4–12 hours. Monitor via TLC/LC-MS.

-

Workup (Self-Validating Step):

-

Cool to RT. Wash with water, saturated NaHCO3, and brine.

-

Validation: The T3P by-products are water-soluble; if the organic layer retains significant impurities, the wash was insufficient.

-

-

Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Therapeutic Applications & Case Studies

Genetic Disorders: Nonsense Mutation Read-through

The most prominent success story is Ataluren (Translarna) .[3] It utilizes the 1,2,4-oxadiazole core to bind to the ribosome and induce "read-through" of premature stop codons (nonsense mutations) in Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis.

Mechanism of Action: Ataluren promotes the insertion of near-cognate tRNAs at the premature stop codon site, allowing translation to continue and producing a full-length functional protein.[3][4]

Figure 2: Mechanism of Ataluren-mediated ribosomal read-through of premature stop codons.

Oncology: Endothelin Receptor Antagonists

Zibotentan (ZD4054) is a specific endothelin A (ET-A) receptor antagonist containing a 1,2,4-oxadiazole moiety.

-

Role of Scaffold: The oxadiazole acts as a rigid linker that orients the solubilizing groups and the pharmacophore to fit the ET-A receptor pocket, inhibiting tumor cell proliferation and angiogenesis.

Emerging Targets: Immunomodulation

Recent studies highlight 1,2,4-oxadiazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key immune checkpoint target. The scaffold replaces the unstable amide bond found in earlier IDO1 inhibitors, improving bioavailability while maintaining potency.

Quantitative Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends for 1,2,4-oxadiazole derivatives in anticancer assays (e.g., against MCF-7 breast cancer lines), derived from recent medicinal chemistry literature.

| Substitution Pattern (C3 / C5) | Electronic Effect | Potency Impact (IC50) | Stability Note |

| 3-Aryl, 5-Alkyl | Electron-donating at C5 | Moderate (~5-10 µM) | High metabolic stability. |

| 3-Aryl, 5-Heteroaryl | Extended conjugation | High (< 1 µM) | Potential solubility issues; improved by adding polar groups to the heteroaryl ring. |

| 3-(2-Fluorophenyl) | Electron-withdrawing | High (Ataluren-like) | Fluorine enhances metabolic stability and lipophilicity. |

| 5-Trichloromethyl | Strong withdrawing | Low (Toxic) | Avoid: Susceptible to rapid nucleophilic displacement (SNAr-like reactivity). |

Future Outlook

The future of 1,2,4-oxadiazoles lies in Covalent Inhibition . By introducing electrophilic warheads (e.g., acrylamides) attached to the stable oxadiazole core, researchers can target cysteines in kinases with high specificity. Furthermore, C-H Activation methodologies are making the late-stage functionalization of the oxadiazole ring possible, allowing for rapid library generation without de novo synthesis.

References

-

Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry. Link

-

Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[6] Journal of Organic Chemistry. Link

-

Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations (Ataluren Mechanism).[3][7][8][9] Nature. Link

-

Khasawneh, H. E. N., et al. (2025).[10][11] Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 4. Ataluren - Wikipedia [en.wikipedia.org]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling the therapeutic potential of 1,2,4-oxadiazole deriva... [publikationen.bibliothek.kit.edu]

Bioisosteric Utility of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline: A Scaffold for GPCR and Kinase Ligand Design

Topic: Bioisosteric Applications of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the optimization of small molecule therapeutics, the 1,2,4-oxadiazole ring system has emerged as a premier bioisostere for ester and amide functionalities. This guide focuses on 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline , a specialized scaffold that combines the metabolic stability of the oxadiazole core with a versatile aniline handle. This molecule serves as a critical intermediate in the synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists and type II kinase inhibitors, offering a solution to the common liabilities of hydrolytic instability and poor oral bioavailability found in their ester precursors.

Part 1: Chemical Profile & Bioisosteric Rationale

The strategic value of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline lies in its ability to mimic the geometry and electronic distribution of 3-substituted benzoate esters while resisting esterase-mediated hydrolysis.

Structural Analysis[1][2]

-

Core Scaffold: 2-Methylaniline (o-toluidine derivative).

-

Bioisostere: 1,2,4-Oxadiazole at the 5-position.[1]

-

Lipophilic Tail: Ethyl group at the 3-position of the oxadiazole.

Bioisosteric Replacement: Ester vs. Oxadiazole

The 1,2,4-oxadiazole ring acts as a planar, aromatic linker. Unlike an ester (–COO–), which is susceptible to rapid hydrolysis by plasma esterases, the oxadiazole is metabolically robust.

| Property | Benzoate Ester Analog | 1,2,4-Oxadiazole Scaffold | Impact on Drug Design |

| Metabolic Stability | Low (Hydrolysis prone) | High (Stable) | Extends |

| H-Bonding | Acceptor (Carbonyl) | Acceptor (N2/N4) | Retains acceptor capability for receptor interaction. |

| Geometry | Planar/Twisted | Planar Aromatic | Rigidifies the core, reducing entropic penalty upon binding. |

| Lipophilicity (cLogP) | Variable | Moderate Increase | Improves membrane permeability; ethyl group adds hydrophobic bulk. |

| pKa (Aniline NH2) | ~4.0 - 5.0 | ~3.5 - 4.5 | Electron-withdrawing oxadiazole slightly reduces aniline basicity. |

Part 2: Synthetic Methodology

The synthesis of this scaffold typically proceeds via the condensation of a benzoic acid derivative with an amidoxime. Below is a validated protocol for the construction of the 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline core.

Protocol: Cyclodehydration Route

Reagents:

-

Precursor A: 3-Amino-4-methylbenzoic acid (protected as N-Boc if necessary, though free amine is tolerated in specific conditions).

-

Precursor B: N-Hydroxypropionamidine (Propionamidoxime).

-

Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt.

-

Solvent: DMF or Dioxane.

Step-by-Step Workflow:

-

Activation: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) and stir at RT for 1 hour to generate the acyl imidazole intermediate.

-

O-Acylation: Add N-hydroxypropionamidine (1.2 eq) to the reaction mixture. Stir at RT for 2–4 hours. This forms the linear O-acylamidoxime intermediate.

-

Cyclodehydration: Heat the reaction mixture to 100–110°C for 6–12 hours. This thermal step drives the condensation to close the 1,2,4-oxadiazole ring.

-

Alternative: For temperature-sensitive substrates, cool to 0°C and add TBAF (1M in THF) to catalyze cyclization at lower temperatures.

-

-

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc) to isolate the target aniline.[2]

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow from the benzoic acid precursor to the final oxadiazole scaffold.

Caption: One-pot synthesis via CDI-mediated coupling and thermal cyclodehydration.

Part 3: Applications in Drug Design

This scaffold is particularly relevant for two major classes of therapeutic targets: GPCRs (specifically S1P1) and Kinases.

Application 1: S1P1 Receptor Agonists

Sphingosine-1-Phosphate (S1P) receptor modulators, such as Ozanimod, utilize a 1,2,4-oxadiazole linker to connect a polar "head" group (amino acid mimic) to a lipophilic "tail."[3]

-

Role of the Scaffold: The 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline moiety serves as the Lipophilic Tail + Linker .

-

Mechanism: The ethyl group occupies the hydrophobic pocket of the S1P1 receptor, while the aniline nitrogen provides a vector for attaching the polar head group (e.g., via alkylation with an epoxide or halo-acid).

-

Advantage: The 2-methyl group on the aniline ring creates an orthogonal twist, forcing the molecule into a conformation that improves selectivity for S1P1 over S1P3, reducing bradycardia side effects.

Application 2: Kinase Inhibitors (Type II)

In kinase inhibitor design, the aniline amine is a classic "hinge binder" or "solvent-front" attachment point.

-

Hinge Binding: The aniline

can form a hydrogen bond with the kinase hinge region (e.g., Glu/Met backbone). -

DFG-Out Pocket: The oxadiazole-ethyl tail extends into the hydrophobic back pocket (allosteric site), stabilizing the inactive (DFG-out) conformation.

-

Bioisostere: Replaces the amide linkage often found in inhibitors like Imatinib or Nilotinib, improving metabolic stability.

Visualization: S1P1 Pharmacophore Mapping

The diagram below maps the scaffold onto the S1P1 receptor binding requirements.

Caption: Pharmacophore mapping of the scaffold against S1P1 receptor binding domains.

References

-

Li, Z., et al. (2005). "Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3." Journal of Medicinal Chemistry. Link

-

Wang, X., et al. (2019). "Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1)." Bioorganic Chemistry. Link

-

BenchChem. (2025). "The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery." BenchChem Technical Guides. Link

-

PubChem. "Compound Summary: 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline." National Library of Medicine. Link

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl-Substituted Oxadiazole Anilines

Introduction: The Rising Significance of Ethyl-Substituted Oxadiazole Anilines in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] When coupled with an aniline moiety, it forms a versatile pharmacophore with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of an ethyl group, a seemingly simple alkyl substituent, can profoundly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. Understanding these nuanced effects is paramount for researchers, scientists, and drug development professionals aiming to optimize lead compounds and design novel therapeutics. This guide provides an in-depth exploration of the synthesis, characterization, and key physicochemical properties of ethyl-substituted oxadiazole anilines, offering both theoretical insights and practical methodologies.

Synthesis of Ethyl-Substituted Oxadiazole Anilines: A Step-by-Step Workflow

The synthesis of ethyl-substituted oxadiazole anilines is typically achieved through a multi-step process, commencing with the formation of an acid hydrazide, followed by cyclization to form the oxadiazole ring. The specific placement of the ethyl group—either on the aniline ring or as a substituent on a group attached to the oxadiazole core—will dictate the choice of starting materials.

General Synthetic Pathway

A common and effective route involves the reaction of a substituted benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with an ethyl-substituted acyl chloride or carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[5] Subsequent modification of a nitro group on the aniline ring to an amino group via reduction completes the synthesis.

Experimental Protocol: Synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline

Step 1: Synthesis of 4-nitrobenzohydrazide

-

To a solution of methyl 4-nitrobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry to obtain 4-nitrobenzohydrazide.

Step 2: Synthesis of N'-(propanoyl)-4-nitrobenzohydrazide

-

Dissolve 4-nitrobenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add propionyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diacylhydrazine intermediate.

Step 3: Cyclization to form 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

-

To the crude N'-(propanoyl)-4-nitrobenzohydrazide, add phosphorus oxychloride (POCl₃) (5-10 equivalents) carefully at 0°C.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid, wash with water, and dry to obtain 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Step 4: Reduction to 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline

-

Dissolve the 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1 equivalent) in ethanol or methanol.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, reflux the mixture for 3-5 hours. If using Pd/C, stir under a hydrogen balloon at room temperature.

-

Monitor the reaction by TLC. Upon completion, if using SnCl₂, concentrate the solvent, add water, and basify with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

-

If using Pd/C, filter the reaction mixture through Celite and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the final compound, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.

Diagram: Synthesis Workflow

Caption: A generalized workflow for the synthesis of ethyl-substituted oxadiazole anilines.

Spectroscopic Characterization: Confirming the Molecular Architecture

The structural elucidation of newly synthesized ethyl-substituted oxadiazole anilines relies on a combination of spectroscopic techniques. Each method provides unique and complementary information to confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the chemical environment of protons. Key signals to expect include:

-

Aromatic protons of the aniline and other phenyl rings, typically in the downfield region (δ 7-9 ppm).[6]

-

Protons of the ethyl group: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, with their chemical shifts depending on their attachment point.[7]

-

The amine (NH₂) protons of the aniline moiety, which may appear as a broad singlet and can be exchanged with D₂O.

-

-

¹³C NMR: Reveals the carbon framework of the molecule. Characteristic peaks include:

-

Two distinct signals for the carbon atoms of the 1,3,4-oxadiazole ring, typically in the range of δ 160-170 ppm.[6]

-

Signals for the aromatic carbons.

-

Upfield signals corresponding to the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.[2] Characteristic absorption bands for ethyl-substituted oxadiazole anilines include:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group (-NH₂) on the aniline ring.

-

C=N stretching: A sharp absorption band around 1610-1650 cm⁻¹, corresponding to the imine bond within the oxadiazole ring.[8]

-

C-O-C stretching: A strong band in the 1000-1300 cm⁻¹ region, indicative of the ether-like linkage within the oxadiazole ring.[8]

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The molecular ion peak (M⁺ or [M+H]⁺) is the most critical piece of information, corresponding to the molecular weight of the synthesized compound.[8]

Core Physicochemical Properties and Their Modulation by Ethyl Substitution

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an ethyl group can significantly alter these properties.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes.

-

Impact of the Ethyl Group: An ethyl group is a lipophilic moiety. Its addition to the oxadiazole aniline scaffold is expected to increase the overall lipophilicity of the molecule. The magnitude of this increase will depend on the position of the ethyl group and the electronic environment of the rest of the molecule. Generally, replacing a hydrogen atom with an ethyl group will increase the LogP value.

-

Experimental Determination of LogP: The shake-flask method is the gold standard for LogP determination. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase, typically by UV-Vis spectroscopy or HPLC.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Prepare a stock solution of the ethyl-substituted oxadiazole aniline in a suitable solvent.

-

Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.

-

Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully withdraw aliquots from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. Poor solubility can lead to low bioavailability.

-

Influence of the Ethyl Group: The introduction of a lipophilic ethyl group is generally expected to decrease aqueous solubility. This is because the nonpolar alkyl chain disrupts the favorable interactions between the solute and water molecules.

-

Methods for Solubility Measurement:

-

Thermodynamic Solubility: The "gold standard" shake-flask method can be used to determine the equilibrium solubility.[9] An excess of the solid compound is added to an aqueous buffer of a specific pH, and the mixture is agitated until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.[9][10]

-

Kinetic Solubility: This method is often used in high-throughput screening and measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11][12]

-

Acidity/Basicity (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For ethyl-substituted oxadiazole anilines, the most relevant pKa is that of the anilino group.

-

Effect of Substituents on Aniline pKa: The basicity of the aniline nitrogen is influenced by the electronic effects of substituents on the aromatic ring.

-

Predicting pKa: The Hammett equation can be used to estimate the pKa of substituted anilines.[15][16] The equation relates the pKa of a substituted aniline to the pKa of aniline itself and a substituent constant (σ) that quantifies the electronic effect of the substituent.

-

Computational Prediction: Quantum chemical calculations can also provide reliable predictions of pKa values.[17][18]

Diagram: Factors Influencing Physicochemical Properties

Caption: The influence of ethyl substitution on key physicochemical properties and their subsequent pharmacokinetic implications.

Structure-Activity Relationships (SAR) and the Role of the Ethyl Group

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is the cornerstone of structure-activity relationship (SAR) studies. For ethyl-substituted oxadiazole anilines, the position and electronic context of the ethyl group are critical.

-

Modulation of Lipophilicity and Target Engagement: An increase in lipophilicity due to the ethyl group can enhance binding to hydrophobic pockets in target proteins. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

-

Steric Effects: The size of the ethyl group can influence how the molecule fits into a binding site. Depending on the target, this can either be beneficial or detrimental to activity.

-

Electronic Effects on the Aniline Ring: An ethyl group in the ortho, meta, or para position of the aniline ring will have different electronic and steric effects, which can fine-tune the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of ethyl-substituted oxadiazole anilines with their biological activity, providing predictive power for the design of more potent and selective compounds.[19][20]

Quantitative Data Summary

| Property | Unsubstituted Oxadiazole Aniline | Ethyl-Substituted Oxadiazole Aniline | Rationale for Change |

| Lipophilicity (LogP) | Lower | Higher | The ethyl group is a lipophilic fragment. |

| Aqueous Solubility | Higher | Lower | The hydrophobic ethyl group reduces favorable interactions with water. |

| pKa of Aniline Moiety | Lower | Higher | The ethyl group is electron-donating, increasing the basicity of the aniline nitrogen. |

| Molecular Weight | Lower | Higher | Addition of a C₂H₅ group. |

Conclusion and Future Perspectives

Ethyl-substituted oxadiazole anilines represent a promising class of compounds in drug discovery. Their synthesis is accessible through established chemical routes, and their structures can be readily confirmed using standard spectroscopic methods. The introduction of an ethyl group provides a valuable tool for medicinal chemists to modulate key physicochemical properties such as lipophilicity, solubility, and basicity. A thorough understanding of these structure-property relationships is essential for the rational design of new therapeutic agents with optimized ADME profiles and enhanced biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of these compounds to build robust QSAR models and further elucidate the nuanced role of the ethyl substituent in driving pharmacological efficacy.

References

- Laurence, C., & Gal, J.-F. (2010).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Liptak, M. D., & Shields, G. C. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(19), 6423–6429.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238.

-

AdmetSAR 2.0. (n.d.). Retrieved from [Link]

- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 256-269.

- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Journal of Applicable Chemistry, 10(1), 1-10.

- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). Molecules, 29(19), 4583.

- Synthesis, Characterization, and Computational Investigation of 2,5-Bis(2-Methyl-1H-benzimidazol-5- yl)-1,3,4 - Oxadiazole. (2026). International Journal of Molecular Sciences, 27(1), 1.

- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science, 13(2), 1-8.

- Glyn, R. J., & Pattison, G. (2020).

- Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (2024). Journal of the Chilean Chemical Society, 69(4), 6021-6031.

- Hebbali, R., Mekelleche, S. M., & Zaitri, L. K. (2022). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics, e2103467.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014).

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2025). Pharmaceuticals, 18(10), 1-20.

- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). Tetrahedron Letters, 47(36), 6351-6354.

- Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Chemistry Central Journal, 10, 43.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Current Organic Chemistry, 29(1), 1-20.

- Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research, 15(5), 1000-1010.

- SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (2009). Baghdad Science Journal, 6(4), 834-840.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2021). Medicinal Chemistry, 17(6), 698-710.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7765.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin

- Using QSAR model for studying heterocycles activity. (2020). Journal of Physics: Conference Series, 1853, 012020.

- Review for QSAR studies and drug design of selected heterocyclic nucleus of antitubercular drugs. (2024). World Journal of Biology Pharmacy and Health Sciences, 17(02), 124–148.

- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (2017). ACS Medicinal Chemistry Letters, 8(12), 1239–1244.

- QSAR analysis for heterocyclic antifungals. (2006). Journal of Molecular Modeling, 12(5), 621–629.

- Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts.

- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (2016). Arabian Journal of Chemistry, 9, S1853-S1861.

- Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2018). Journal of Medicinal Chemistry, 61(17), 7843–7853.

- QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). Molecules, 28(22), 7660.

- Substituent Effects. (n.d.). In Organic Chemistry II. Lumen Learning.

- Design, Synthesis, and Pharmacological Evaluation of Novel Substituted Oxadiazole Derivatives. (2025). International Journal of Pharmaceutical Sciences, 3(8), 1-13.

- Correlation between calculated log P and experimentally determined log K p. (n.d.).

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). Molecules, 27(19), 6250.

- Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Lupine Online Journal of Medical Sciences, 3(2).

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalspub.com [journalspub.com]

- 3. ijper.org [ijper.org]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. mdpi.com [mdpi.com]

- 8. jchemrev.com [jchemrev.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. fda.gov [fda.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. asianpubs.org [asianpubs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acs.figshare.com [acs.figshare.com]

- 18. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. QSAR analysis for heterocyclic antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Technical Whitepaper: Synthetic Architectures for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Executive Summary

This technical guide details the synthetic pathways for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline , a critical heterocyclic intermediate often implicated in the synthesis of antiviral agents (e.g., capsid binders like Pleconaril analogs) and immunomodulators.

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles on an unprotected aniline scaffold presents a specific chemoselective challenge: the competition between the nucleophilic aniline nitrogen and the amidoxime oxygen during the acylation step. Consequently, this guide prioritizes a Nitro-Reductive Pathway , isolating the heterocyclic formation from the amine generation to ensure high purity and yield.

Retrosynthetic Analysis

To design a robust protocol, we must deconstruct the target molecule into stable precursors. The 1,2,4-oxadiazole ring is the thermodynamic sink of the reaction, formed via the condensation of an amidoxime and a carboxylic acid derivative.

Structural Breakdown

-

Core Scaffold: 2-Methylaniline (o-Toluidine derivative).

-

Heterocycle: 1,2,4-Oxadiazole (Ethyl at C3, Aryl at C5).[1]

-

Disconnection: The C5-O bond or C5-N bond of the oxadiazole.

The most reliable disconnection reveals two key building blocks:

-

Propionamidoxime: Provides the ethyl group and the N-O-N moiety.

-

3-Nitro-4-methylbenzoic acid: Provides the aryl scaffold. Note: The nitro group serves as a "masked" aniline, preventing side reactions.

Figure 1: Retrosynthetic logic prioritizing the nitro-precursor to avoid aniline interference.

Primary Pathway: The Nitro-Reductive Route

This pathway is the industry standard for scalability and purity. It separates the formation of the sensitive oxadiazole ring from the reactive aniline functionality.

Phase 1: Synthesis of Propionamidoxime

The formation of the amidoxime is a straightforward nucleophilic addition of hydroxylamine to a nitrile.

-

Reagents: Propionitrile, Hydroxylamine hydrochloride (

), Sodium Carbonate ( -

Solvent: Ethanol/Water (1:1).

Protocol:

-

Dissolve

(1.2 eq) and -

Add Propionitrile (1.0 eq) and Ethanol.

-

Reflux at 80°C for 6-8 hours.

-

Validation: Monitor via TLC (EtOAc:Hexane 1:1). The nitrile spot will disappear.

-

Workup: Concentrate ethanol, extract with EtOAc, dry over

. The product is a white crystalline solid or oil.

Phase 2: Coupling and Cyclization (The Critical Step)

Here, we couple the carboxylic acid to the amidoxime. We utilize CDI (1,1'-Carbonyldiimidazole) as the coupling agent. CDI is superior to thionyl chloride here as it avoids acidic conditions that can degrade the amidoxime.

-

Reagents: 3-Nitro-4-methylbenzoic acid, CDI, Propionamidoxime.

-

Solvent: DMF (Dimethylformamide) or DMAc.

Step-by-Step Protocol:

-

Activation: Charge a reactor with 3-Nitro-4-methylbenzoic acid (1.0 eq) and dry DMF. Add CDI (1.1 eq) portion-wise at 0°C.

-

Observation: Massive

evolution. Stir at RT for 1 hour until gas evolution ceases. This forms the reactive acyl-imidazole.

-

-

O-Acylation: Add Propionamidoxime (1.1 eq) to the mixture. Stir at RT for 2–4 hours.

-

Mechanistic Note: This forms the linear O-acyl amidoxime intermediate.

-

-

Cyclodehydration: Heat the reaction mixture to 110°C–120°C for 4–6 hours.

-

Why? Thermal energy is required to drive the elimination of water and close the 1,2,4-oxadiazole ring.

-

-

Workup: Pour into ice water. The nitro-oxadiazole intermediate usually precipitates. Filter and wash with water.[2][3][4]

Phase 3: Chemoselective Reduction

We must reduce the nitro group to an amine without cleaving the N-O bond of the oxadiazole ring. Hydrogenation (

-

Reagents: Iron powder (Fe), Ammonium Chloride (

). -

Solvent: Ethanol/Water (3:1).

Protocol:

-

Suspend the nitro intermediate in Ethanol/Water.

-

Add

(5.0 eq) and Iron powder (5.0 eq). -

Reflux vigorously (80°C) for 2 hours.

-

Filtration: Filter hot through Celite to remove iron oxides.

-

Isolation: Concentrate filtrate, neutralize with

, and extract with EtOAc. -

Purification: Recrystallize from Ethanol/Heptane if necessary.

Alternative Pathway: Direct Coupling (High Risk)

For laboratories lacking high-pressure hydrogenation or wishing to reduce step count, the "Direct Amino" route uses 3-amino-4-methylbenzoic acid .

The Challenge: The free aniline (

Mitigation Strategy: If this route is chosen, Boc-protection of the aniline is mandatory prior to coupling, effectively turning this into a 3-step sequence (Protect -> Couple -> Deprotect), which often negates the efficiency gain over the Nitro route.

Process Visualization

The following diagram maps the recommended Nitro-Reductive workflow, highlighting critical control points (CCPs).

Figure 2: Step-by-step process flow for the Nitro-Reductive pathway.

Data Summary & Troubleshooting

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Notes |

| Molecular Formula | ||

| Molecular Weight | 203.24 g/mol | |

| LogP | 2.1 - 2.4 | Moderate lipophilicity |

| Appearance | Off-white to pale yellow solid | Oxidation of aniline turns it brown |

| Solubility | DMSO, Methanol, EtOAc | Insoluble in water |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete activation of acid | Ensure |

| Product is Oily | Residual DMF or linear intermediate | Wash organic layer extensively with water/brine. Ensure cyclization temp reached 110°C. |

| Ring Cleavage (Step 3) | Over-reduction (Hydrogenation) | Switch from |

References

-

Vertex Pharmaceuticals. (2014). Heteroaromatic compounds and their use as dopamine D1 ligands. WO2014072881A1. (Describes analogous oxadiazole synthesis on aniline scaffolds).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. (Precursor properties).

-

ChemicalBook. (2023).[5] Synthesis of 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester. (Validates amidoxime coupling methodology).

-

Augustyne, B. et al. (2008). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization.[6] RSC Advances.[6] (Alternative cyclization mechanisms).

-

Sigma-Aldrich. (2023). 3-Amino-4-methylbenzoic acid Product Sheet.[7]

Sources

- 1. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]

- 2. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 3-Amino-4-methylbenzoic acid 99 2458-12-0 [sigmaaldrich.com]

The 2-Methylaniline Scaffold in Heterocyclic Medicinal Chemistry

Synthetic Utility, SAR Logic, and Impurity Management

Executive Summary

The 2-methylaniline (o-toluidine) scaffold represents a deceptive simplicity in medicinal chemistry. While structurally basic, its role as a "privileged structure" precursor allows for the rapid assembly of fused heterocycles—specifically indoles, quinolines, and benzimidazoles—that dominate modern kinase inhibitor and GPCR ligand libraries.

This guide moves beyond standard textbook definitions to address the application science of this scaffold: utilizing the ortho-methyl group for conformational locking (atropisomerism), executing robust palladium-catalyzed cyclizations, and strictly managing the genotoxic risks associated with this Class 1 carcinogen under ICH M7 guidelines.

Part 1: The Pharmacophore & SAR Logic

The "Ortho-Effect" in Kinase Inhibition

In rational drug design, the 2-methyl group is rarely just a lipophilic filler. It serves as a steric anchor .

-

Conformational Restriction: In

-aryl systems (common in Type I and II kinase inhibitors), the ortho-methyl group induces a twist in the -

Metabolic Blocking: The methyl group at the C2 position blocks a potential site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life (

) of the parent compound compared to its unsubstituted aniline analog. -

Lipophilicity Modulation: The addition of the methyl group increases

by approximately 0.5 units, enhancing membrane permeability without significantly compromising solubility if polar solubilizing groups are present elsewhere.

Comparative SAR Data

Table 1: Impact of Ortho-Substitution on Kinase Potency (Representative Data)

| Structure Variant | Substituent (R) | IC50 (Target Kinase) | Conformation | Metabolic Stability |

| Aniline (Ref) | -H | 120 nM | Planar/Flexible | Low (Rapid hydroxylation) |

| 2-Methylaniline | -CH₃ | 12 nM | Twisted (~60°) | High (Steric shield) |

| 2-Fluoroaniline | -F | 45 nM | Planar | Medium |

| 2-Chloroaniline | -Cl | 15 nM | Twisted | High |

Insight: While Chlorine offers a similar steric bulk, the Methyl group provides a unique electronic profile (weakly electron-donating) that can fine-tune the basicity of the adjacent nitrogen, affecting hydrogen bond donor capability in the hinge region.

Part 2: Synthetic Strategies & Protocols

The utility of 2-methylaniline lies in its ability to undergo intramolecular cyclization. The methyl group acts as a "latent nucleophile" (after activation) or a bystander that forces cyclization at the adjacent nitrogen.

Core Synthetic Pathways

The following diagram illustrates the divergence of 2-methylaniline into three critical heterocyclic classes.

Figure 1: Divergent synthesis of pharmacologically active heterocycles from the 2-methylaniline scaffold.

Detailed Protocol: Larock Indole Synthesis

This protocol describes the synthesis of a 2,3-disubstituted indole, a common scaffold in oncology drugs, utilizing the 2-methylaniline framework (via 2-iodo-6-methylaniline to retain the methyl group on the indole backbone).

Objective: Synthesize 2-phenyl-3-hexyl-7-methylindole. Mechanism: Palladium-catalyzed heteroannulation.[1][2][3][4]

Reagents & Setup

-

Substrate: 2-Iodo-6-methylaniline (1.0 equiv)

-

Alkyne: 1-Phenyl-1-octyne (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv) or K₂CO₃

-

Additive: LiCl (1.0 equiv) - Crucial for catalyst turnover

-

Solvent: DMF (Anhydrous), degassed.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and cool under argon. Add Pd(OAc)₂ (11 mg, 0.05 mmol), Na₂CO₃ (212 mg, 2.0 mmol), and LiCl (42 mg, 1.0 mmol).

-

Substrate Addition: Dissolve 2-iodo-6-methylaniline (233 mg, 1.0 mmol) and the internal alkyne (1.2 mmol) in 5 mL of anhydrous DMF.

-

Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen (prevents Pd oxidation/homocoupling).

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting aniline (fluorescent, lower Rf) should disappear. A new, highly fluorescent spot (indole) will appear at higher Rf.

-

-

Work-up: Cool to room temperature. Dilute with Et₂O (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica Gel 60).

Why this works: The "Larock" method is superior to the Fischer indole synthesis for 2-methylaniline derivatives because it tolerates the steric bulk of the ortho-methyl group and proceeds under neutral/basic conditions, avoiding the harsh acids that can degrade sensitive functional groups.

Part 3: Toxicology & Impurity Management (ICH M7)

2-Methylaniline is a Class 1 Carcinogen (IARC Group 1). In drug development, it is treated as a mutagenic impurity (MI). If used as a starting material (SM), strict controls are required to ensure it is purged from the final Drug Substance (DS).

The "Purge Factor" Calculation

Under ICH M7 Option 4, you can justify the absence of analytical testing in the final API if you can demonstrate a theoretical purge factor (TPF) that exceeds the required purge factor (RPF).

Formula:

Where TTC (Threshold of Toxicological Concern) is typically 1.5 µ g/day (or ~1-5 ppm depending on dose).

Control Strategy Workflow

The following logic flow ensures patient safety and regulatory compliance.

Figure 2: Risk assessment workflow for mutagenic impurities (ICH M7) focusing on purge factor justification.

Self-Validating Protocol for Impurity Removal:

-

Solubility Check: 2-methylaniline is highly soluble in acidic aqueous media (forms salt).

-

Action: Include an acidic wash (1M HCl) during the work-up of the first intermediate.

-

Verification: Spike recovery experiment. Intentionally add 1000 ppm of 2-methylaniline to the reaction, perform the acidic wash, and test the organic layer. If <1 ppm remains, the purge is validated.

References

-

Larock Indole Synthesis Mechanism & Utility

-

ICH M7 Guidelines (Mutagenic Impurities)

-

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5]

-

Source:

-

-

Kinase Inhibitor SAR (Ortho-Effect)

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. (Dasatinib discovery).[6]

-

Source:

-

-

Purge Factor Calculations

-

Teasdale, A., et al. (2013).[5] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control.

-

Source:

-

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 2-arylmethylindoles and 2-vinylic indoles through palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline and 2-(2-propynyl)tosylanilide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pmda.go.jp [pmda.go.jp]

- 6. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary biological activity of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Executive Summary

This technical guide profiles 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline (referred to herein as OXD-2MA ), a substituted 1,2,4-oxadiazole derivative emerging as a scaffold of interest in medicinal chemistry. Belonging to the class of "privileged structures," the 1,2,4-oxadiazole ring serves as a bioisostere for esters and amides, offering enhanced metabolic stability and lipophilicity.

OXD-2MA is characterized by a 2-methylaniline core substituted at the 5-position with a 3-ethyl-1,2,4-oxadiazole moiety. Preliminary structure-activity relationship (SAR) data suggests this compound exhibits dual-potential biological activity:

-

Antiproliferative Activity: Targeting microtubule polymerization or specific kinase domains (e.g., EGFR, VEGFR) due to the aniline pharmacophore.

-

Antimicrobial Efficacy: Disrupting bacterial cell wall synthesis or membrane integrity, a known property of 3,5-disubstituted-1,2,4-oxadiazoles.

This guide details the synthesis, structural validation, and preliminary biological evaluation protocols required to assess OXD-2MA as a lead candidate.

Chemical Identity & Synthesis Strategy

Structural Rationale

The design of OXD-2MA leverages the aniline amine as a hydrogen bond donor (HBD), critical for interaction with the hinge region of kinase ATP-binding pockets or the colchicine-binding site of tubulin. The 1,2,4-oxadiazole ring acts as a rigid linker that orients the ethyl group into hydrophobic sub-pockets, optimizing Van der Waals interactions.

Retrosynthetic Analysis

The most robust synthesis route utilizes the condensation of an amidoxime with a carboxylic acid derivative.

-

Fragment A: N-Hydroxypropionimidamide (provides the 3-ethyl-1,2,4-oxadiazole motif).

-

Fragment B: 3-Amino-4-methylbenzoic acid (provides the 2-methylaniline core). Note: The amine is typically protected or introduced as a nitro group (3-nitro-4-methylbenzoic acid) and reduced post-cyclization to prevent side reactions.

Figure 1: Synthetic pathway for OXD-2MA via the amidoxime route. The nitro-reduction strategy ensures the aniline amine remains unreacted during oxadiazole ring closure.

Biological Evaluation Profiles

Antiproliferative Activity (Anticancer)

The 1,2,4-oxadiazole scaffold is a documented pharmacophore in oncology.[1][2][3] Analogs such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline have shown micromolar potency against colon (HT-29) and breast (MCF-7) cancer lines.

-

Mechanism of Action: OXD-2MA is predicted to act as a Tubulin Polymerization Inhibitor . The 2-methylaniline moiety mimics the pharmacophore of Combretastatin A-4, binding to the colchicine site and disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

Antimicrobial Activity

3,5-Disubstituted-1,2,4-oxadiazoles exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilic ethyl group facilitates penetration through the bacterial cell wall.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of OXD-2MA against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).

-

Preparation: Dissolve OXD-2MA in DMSO to create a 10 mM stock. Serial dilute in culture medium (final DMSO < 0.1%).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add OXD-2MA at concentrations ranging from 0.1 µM to 100 µM. Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48h.

-

Detection: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Tubulin Polymerization Assay

Objective: Validate the mechanism of action.

-

Reagent: Purified porcine brain tubulin (>99%).

-

Setup: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

-

Initiation: Add OXD-2MA (5 µM and 10 µM) or Paclitaxel (stabilizer control) / Vincristine (destabilizer control).

-

Monitoring: Measure fluorescence (Ex 360 nm / Em 420 nm) or absorbance (340 nm) at 37°C for 60 mins.

-

Result Interpretation: A decrease in Vmax compared to vehicle control indicates polymerization inhibition.

Data Presentation & Analysis

Representative Activity Data (Simulated Target Profile)

The following table illustrates the expected activity profile for a lead candidate in this class based on literature analogs.

| Assay Type | Target Strain / Cell Line | Reference Standard | Target IC50 / MIC (µg/mL) | Activity Classification |

| Anticancer | MCF-7 (Breast) | Doxorubicin | 1.5 - 5.0 µM | Moderate-High |

| Anticancer | A549 (Lung) | Cisplatin | 5.0 - 12.0 µM | Moderate |

| Antimicrobial | S. aureus (Gram +) | Ciprofloxacin | 4 - 8 µg/mL | Potent |

| Antimicrobial | E. coli (Gram -) | Ciprofloxacin | > 64 µg/mL | Weak (Typical for this scaffold) |

| Toxicity | HEK293 (Normal Kidney) | - | > 100 µM | High Selectivity Index |

Mechanistic Pathway Diagram

Figure 2: Predicted Mechanism of Action. OXD-2MA binds to the colchicine site of tubulin, inhibiting polymerization and triggering the Spindle Assembly Checkpoint (SAC), leading to apoptosis.

References

-

Biernacki, K., et al. (2020).[4] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.[2] Link

-

Orozco-López, M., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Molecular Diversity. Link

-

Nagy, A., et al. (2021).[5] Biological evaluation of 1,2,4-oxadiazoles as anticancer agents. European Journal of Medicinal Chemistry, 209, 112896.

-

Kumar, K.A., et al. (2012).[6] 1,2,4-Oxadiazoles: Potential pharmacological agents. Research Journal of Pharmacy and Technology. Link

-

Maftei, C.V., et al. (2020).[3] Synthesis and antiproliferative activity of new 1,2,4-oxadiazole derivatives. Pharmaceuticals, 13, 111.[1][2][7] (Source of the 4-aniline analog comparison).

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

The Hybrid Hazard: A Technical Guide to SDS Authoring for Oxadiazole Anilines

Introduction: The "Blind Spot" in Novel Therapeutics

In modern drug discovery, oxadiazole anilines represent a high-value chemical space, frequently appearing in kinase inhibitors, antimicrobials, and immunomodulators. However, they present a unique safety paradox. The oxadiazole core (often 1,2,4- or 1,3,4-isomers) is a high-nitrogen heterocycle with inherent energetic potential, while the aniline moiety carries a well-documented toxicity profile involving genotoxicity and hematotoxicity.

When these two pharmacophores are fused, standard "read-across" safety assessments often fail. A generic SDS that treats the molecule merely as an "Irritant" (H315) is negligent. This guide provides a rigorous, self-validating framework for identifying hazards and authoring a compliant Safety Data Sheet (SDS) for these hybrid compounds.

Part 1: The Dual-Hazard Architecture

To accurately classify these compounds under GHS (Globally Harmonized System), you must deconstruct the molecule into its two functional hazard zones.

Zone A: The Oxadiazole Core (Physical Hazard)

-

Risk: Thermal Instability / Energetic Decomposition.

-

Mechanism: 1,2,4-oxadiazoles are prone to retro-1,3-dipolar cycloaddition at elevated temperatures. This ring cleavage releases nitriles and isocyanates, often exothermically. If the substituents are electron-withdrawing (common in drug design), the decomposition temperature (

) drops, increasing the risk of runaway reactions during scale-up. -

GHS Implication: Potential classification as Self-Reactive Substances or Explosives depending on the energy of decomposition (

).

Zone B: The Aniline Tail (Health Hazard)

-

Risk: Methemoglobinemia and Genotoxicity.

-

Mechanism: Anilines undergo metabolic N-hydroxylation (via CYP450 enzymes) to form N-arylhydroxylamines . These metabolites oxidize ferrous hemoglobin (

) to ferric methemoglobin ( -

GHS Implication: Acute Toxicity, Germ Cell Mutagenicity, and Specific Target Organ Toxicity (Repeated Exposure).

Part 2: Empirical Characterization Protocols

You cannot rely on literature values for novel derivatives. The following two protocols are mandatory for generating the data required for Section 9 (Physical Properties) and Section 11 (Toxicological Information) of the SDS.

Protocol A: Thermal Stability Screening (DSC)

Objective: Determine the Onset Temperature (

-

Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using Indium (

) and Zinc ( -

Sample Preparation: Weigh 2–4 mg of the dried oxadiazole aniline into a gold-plated high-pressure crucible .

-

Why Gold? Aluminum pans may catalyze the decomposition of anilines, producing false positives.

-

Why High Pressure? To contain volatile nitriles released during ring cleavage.

-

-

Methodology:

-

Ramp rate: 5°C/min from 25°C to 400°C.

-

Purge gas: Nitrogen (50 mL/min).

-

-

Data Analysis (The "Rule of 100"):

-

If

, the compound is potentially explosive. -

Calculate the Adiabatic Temperature Rise (

) : -

Safety Margin: A process temperature must be at least 100°C below the DSC

.

-

Protocol B: Genotoxicity Assessment (Ames Test)

Objective: Assess mutagenicity for GHS Category 2 classification.

-

Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation (Crucial Step): You must use rat liver S9 fraction.

-

Causality: Anilines are often "promutagens." They are not mutagenic in their native form but become mutagenic after S9 metabolic activation converts them to hydroxylamines.

-

-

Interpretation: A 2-fold increase in revertant colonies over the solvent control (with S9) confirms a positive result.

Part 3: Visualizing the Hazard Pathways

The following diagrams illustrate the logical flow for hazard identification and the biochemical mechanism of toxicity.

Diagram 1: The Hazard Identification Workflow

This workflow dictates how to move from a chemical structure to a final GHS classification.

Caption: Logical decision tree for classifying physical and health hazards based on empirical data.

Diagram 2: Mechanism of Aniline Toxicity

Understanding why the hazard exists is critical for medical response (Section 4 of SDS).

Caption: The metabolic pathway converting the parent aniline into toxic N-hydroxylamine species.[2]

Part 4: SDS Authoring Strategy (GHS Compliance)

When authoring the SDS, use the data generated above to populate the Hazard Statements. Do not default to "Not Classified" for missing data. Use the Precautionary Principle .

Table 1: Recommended GHS Classifications for Oxadiazole Anilines

| SDS Section | Hazard Class | Category | Hazard Statement (H-Code) | Trigger Condition |

| 2.1 | Self-Reactive Substance | Type C or D | H242: Heating may cause a fire. | DSC exotherm onset < 200°C; Energy > 300 J/g. |

| 2.1 | Acute Toxicity (Oral) | Cat 3 or 4 | H301/H302: Toxic/Harmful if swallowed. | SAR inference from aniline (LD50 usually < 1000 mg/kg). |

| 2.1 | Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. | Positive Ames test (+S9). |

| 2.1 | STOT - Repeated Exp. | Cat 2 | H373: May cause damage to organs (Blood/Spleen).[1][2] | Known aniline mechanism (Methemoglobinemia).[1][2] |

| 2.1 | Aquatic Toxicity | Cat 1 | H400: Very toxic to aquatic life. | Anilines are highly toxic to Daphnia magna. |

Critical SDS Section Updates

-

Section 4 (First Aid): You must explicitly mention Methylene Blue as the antidote for Methemoglobinemia. "Administer oxygen" is insufficient if the hemoglobin is oxidized.

-

Section 5 (Firefighting): Do NOT use halogenated extinguishers (halon) if the oxadiazole is energetic; it may aggravate the reaction. Use massive quantities of water (flooding).

-

Section 10 (Stability): Explicitly list "Temperatures above 100°C" and "Strong Acids" as conditions to avoid (acid catalyzes ring cleavage).

Part 5: Safe Handling Framework

Based on the "High Energy + High Toxicity" profile, the following engineering controls are required:

-

Primary Containment: All solid handling must occur in a Class II Biosafety Cabinet or a Powder Control Booth. Fume hoods are insufficient for potent powders.

-

Blast Shielding: If DSC indicates

, all synthesis scale-up (>1g) must be performed behind a polycarbonate blast shield. -

PPE:

-

Respiratory: P3/N100 HEPA filter (protection against toxic dust).

-

Dermal: Double nitrile gloves (anilines penetrate skin rapidly). Tyvek sleeves are recommended.

-

References

-

United Nations (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS Rev. 10). (2023).[3][4][5] The "Purple Book" defining classification criteria.[5][6] [Link]

-

European Chemicals Agency (ECHA). Aniline: Substance Information and Registration Dossier. Detailed toxicological mechanisms including methemoglobinemia.[1][2][7] [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] 29 CFR 1910.1200(g). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,2,4-Oxadiazole. Physical properties and decomposition data.[8] [Link]

Sources

- 1. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. mdpi.com [mdpi.com]

- 4. sphera.com [sphera.com]

- 5. era-environmental.com [era-environmental.com]

- 6. ilo.org [ilo.org]

- 7. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials / Angewandte Chemie International Edition, 2015 [sci-hub.box]

Methodological & Application

Synthesis protocols for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline .

Part 1: Executive Summary & Retrosynthetic Strategy

Target Molecule: 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline CAS Registry Number: (Analogous intermediates often indexed; specific CAS for this exact amine may vary by vendor). Core Application: Bioisostere for esters/amides in medicinal chemistry; metabolic stability enhancement; privileged scaffold in GPCR modulators and anti-infectives.

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy to minimize side reactions. The 1,2,4-oxadiazole ring is constructed by condensing an amidoxime (Fragment A) with an activated benzoic acid derivative (Fragment B). The aniline functionality is masked as a nitro group until the final step to prevent N-acylation during the cyclization.

-

Disconnection: C5–C(Ar) bond of the oxadiazole.

-

Fragment A (East): N'-Hydroxypropionimidamide (derived from Propionitrile).

-

Fragment B (West): 3-Nitro-4-methylbenzoic acid.

-

Final Transformation: Chemoselective reduction of the nitro group.

Figure 1: Retrosynthetic logic flow ensuring regiochemical control.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N'-Hydroxypropionimidamide

Rationale: This step converts the nitrile into an amidoxime, the nucleophilic component for the oxadiazole construction.

Reagents:

-

Propionitrile (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (1.2 equiv)

-

Solvent: Ethanol/Water (2:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Hydroxylamine HCl (1.2 equiv) and Na₂CO₃ (1.2 equiv) in water. Stir for 15 minutes until gas evolution (CO₂) ceases.

-

Addition: Add Ethanol followed by Propionitrile (1.0 equiv).

-